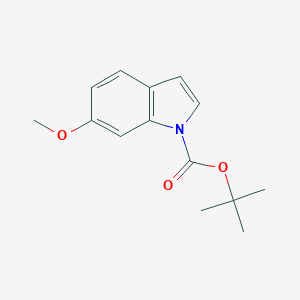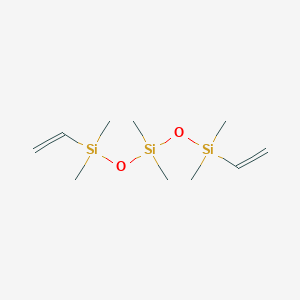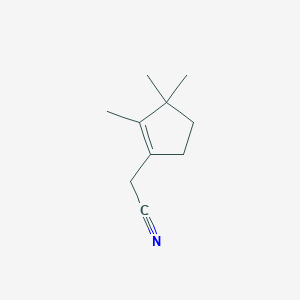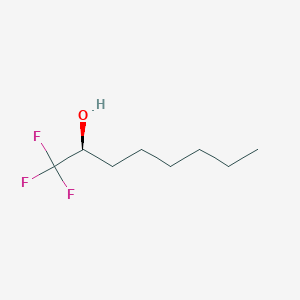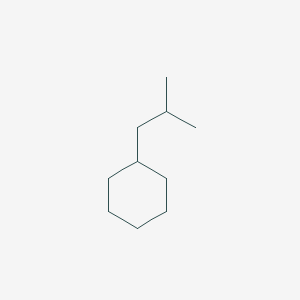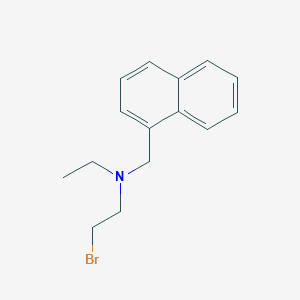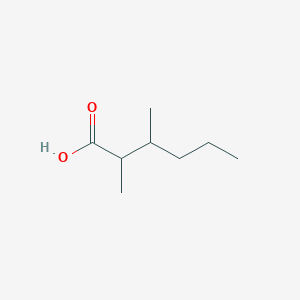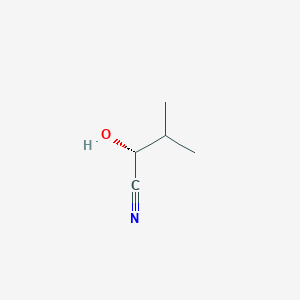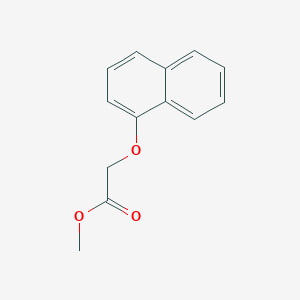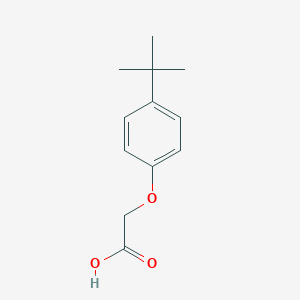
4-叔丁基苯氧乙酸
概述
描述
4-Tert-butylphenoxyacetic acid is a chemical compound related to 4-tert-butylphenol (4-tBP), which is a phenolic endocrine-disrupting chemical known for its environmental persistence and potential toxic effects . The compound is structurally characterized by the presence of a tert-butyl group attached to a phenol ring, which is further linked to an acetic acid moiety through an ether linkage. This structure is a derivative of 4-tert-butylphenol and is of interest due to its potential applications in various chemical syntheses and its environmental relevance.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, 4-tert-butylphenoxyacetylhydrazones were synthesized by reacting 4-tert-butylphenoxyacetylhydrazide with aromatic aldehydes and acetone . Another study reported the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Additionally, N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid was synthesized for use as a handle in solid-phase synthesis of peptide alpha-carboxamides . These studies demonstrate the synthetic versatility of compounds related to 4-tert-butylphenoxyacetic acid.
Molecular Structure Analysis
The molecular structure of 4-tert-butylphenoxyacetic acid derivatives has been investigated using various spectroscopic techniques. X-ray analysis and IR spectroscopy were used to determine the structural peculiarities of 4-tert-butylphenoxyacetylhydrazones, revealing the existence of different conformers and the influence of inter- and intramolecular hydrogen bonds on the structure . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of 4-tert-butylphenol, a related compound, has been studied in the context of environmental degradation. It undergoes transformation in ferrate(VI) oxidation processes, leading to various products such as hydroxylation products, benzene-ring cleavage products, and polymerization products . In photo-initiated degradation processes, 4-tert-butylphenol is transformed into by-products like 4-tert-butylcatechol and its dimer . These studies provide insights into the potential degradation pathways and reactions that 4-tert-butylphenoxyacetic acid might undergo in environmental or synthetic contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylphenoxyacetic acid and its derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group imparts steric bulk, which can affect the compound's solubility and reactivity. The ether linkage to the acetic acid moiety may also influence the acidity and potential for forming esters or amides. While specific studies on the physical and chemical properties of 4-tert-butylphenoxyacetic acid were not provided, related research on 4-tert-butylphenol and its derivatives offers valuable information. The transformation of 4-tert-butylphenol by ferrate(VI) demonstrated the feasibility of treating phenol-contaminated waters, indicating its potential utility in environmental remediation .
科学研究应用
内分泌干扰物检测
Mol、Sunarto和Steijger(2000)调查了利用衍生化和气相色谱法确定含羟基内分泌干扰物(包括4-叔丁基苯氧乙酸)的研究。这项研究对环境研究具有重要意义,因为它能够对地表水中的内分泌干扰物进行敏感检测,这对于了解环境污染及其对生态系统和人类健康的影响至关重要(Mol, Sunarto, & Steijger, 2000)。
寡核苷酸合成
在分子生物学领域,Sinha等人(1993)描述了在寡核苷酸合成过程中使用叔丁基苯氧乙酰进行核苷酸碱基的N-保护。这种方法对于DNA和RNA类似物的开发至关重要,并在遗传研究和治疗应用中具有重要意义(Sinha et al., 1993)。
化学合成和反应途径
Weyhermüller、Wagner和Chaudhuri(2011)探讨了在二核铁(III)配合物的形成中使用叔丁基苯氧乙酸等配体。他们的研究有助于理解化学中的磁结构相关性,这在材料科学和催化中具有应用价值(Weyhermüller, Wagner, & Chaudhuri, 2011)。
制药研究
在制药研究中,Bodanszky和Bodanszky(2009)展示了对叔丁基苯氧乙酸基团的选择性去除,这对于各种制药化合物的合成至关重要。这项研究有助于提高制药产品的功效和纯度(Bodanszky & Bodanszky, 2009)。
水处理和环境化学
Zheng等人(2020)研究了与4-叔丁基苯氧乙酸相关的化合物4-叔丁基酚在水处理过程中的转化。他们的研究对于开发有效的去除环境污染物的方法和确保安全水源至关重要(Zheng et al., 2020)。
安全和危害
4-Tert-butylphenoxyacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . In case of contact, rinse immediately with plenty of water and seek medical advice .
属性
IUPAC Name |
2-(4-tert-butylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGAJNVRFKBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170863 | |
| Record name | (p-tert-Butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenoxyacetic acid | |
CAS RN |
1798-04-5 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-tert-Butylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1798-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (p-tert-Butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-butylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

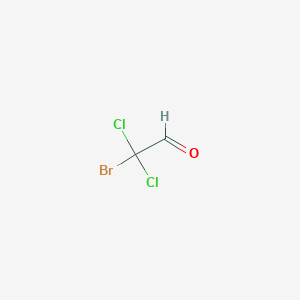
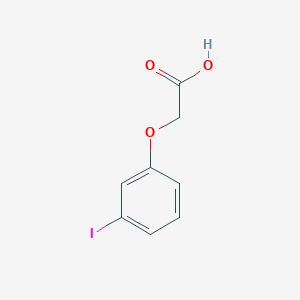
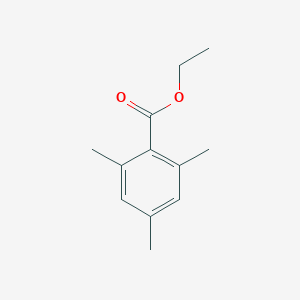
![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

